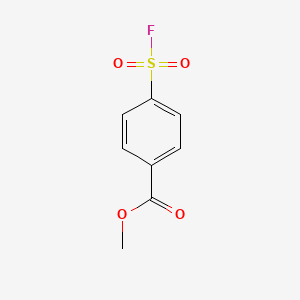

Methyl 4-(fluorosulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXUKAUTLJXSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300025 | |

| Record name | Methyl 4-(fluorosulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124397-38-2 | |

| Record name | Methyl 4-(fluorosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124397-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(fluorosulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Methyl 4 Fluorosulfonyl Benzoate and Its Analogues

Established Preparative Routes to the Aryl Fluorosulfonyl Moiety

The formation of the aryl sulfonyl fluoride (B91410) (Ar-SO₂F) bond is the critical step in synthesizing the core scaffold of Methyl 4-(fluorosulfonyl)benzoate. Several strategies have been developed, ranging from classical transformations to modern catalyzed reactions.

Direct Fluorosulfonylation Strategies

Direct fluorosulfonylation encompasses methods where the -SO₂F group is installed on an aromatic ring through various precursors. The most conventional approach involves the conversion of aryl sulfonyl chlorides to their corresponding fluorides. ccspublishing.org.cn This halide exchange is frequently accomplished using fluoride sources like potassium fluoride with a phase-transfer catalyst such as 18-crown-6, or more commonly, potassium bifluoride (KHF₂). ccspublishing.org.cnmdpi.com The KHF₂ method is noted for its mild conditions and high yields, effectively preventing hydrolysis of the product. ccspublishing.org.cn

Alternative precursors offer a broader scope for synthesis. Aryl sulfonic acids and their salts can be converted to sulfonyl fluorides in a one-pot, two-step process. mdpi.comrsc.orgrsc.org This typically involves an in-situ conversion to a sulfonyl chloride intermediate using reagents like cyanuric chloride or a combination of trichloroacetonitrile (B146778) and triphenylphosphine, followed by the addition of a fluoride source. ccspublishing.org.cnmdpi.com More recent advancements allow for the direct deoxyfluorination of sulfonic acids and their salts using reagents such as thionyl fluoride or Xtalfluor-E®, providing a more direct route that avoids the discrete formation of sulfonyl chlorides. theballlab.comrsc.orgresearchgate.net

Other sulfur-containing functional groups also serve as viable starting points. Thiols and disulfides can undergo oxidative chlorination with agents like sodium hypochlorite (B82951) to form a sulfonyl chloride in situ, which is then fluorinated. ccspublishing.org.cnmdpi.com Additionally, arenediazonium salts, derived from anilines, represent a versatile entry point. Copper-catalyzed reactions of arenediazonium salts with a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and a fluoride source like KHF₂, provide a general method for accessing a wide array of aryl sulfonyl fluorides. cas.cnnih.govresearchgate.net

Table 1: Overview of Direct Fluorosulfonylation Methods

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| Aryl Sulfonyl Chloride | KHF₂ or KF/18-crown-6 | A classical and robust halide exchange reaction. | ccspublishing.org.cnmdpi.com |

| Aryl Sulfonic Acid/Salt | 1. Cyanuric Chloride or PPh₃/TCCA 2. KHF₂ or TBAF | One-pot conversion via an in-situ sulfonyl chloride intermediate. | ccspublishing.org.cnmdpi.com |

| Aryl Sulfonic Acid/Salt | Thionyl fluoride or Xtalfluor-E® | Direct deoxyfluorination, avoiding a separate chlorination step. | theballlab.comrsc.org |

| Aryl Thiol/Disulfide | 1. NaOCl 2. KHF₂ | In-situ oxidative chlorination followed by fluoride exchange. | ccspublishing.org.cnmdpi.com |

| Arenediazonium Salt | DABSO, KHF₂, CuCl₂ | Copper-catalyzed reaction using a stable SO₂ source. | cas.cnnih.gov |

Palladium-Catalyzed Approaches to Aryl Sulfonyl Fluorides

Palladium catalysis has introduced mild and highly efficient methods for synthesizing aryl sulfonyl fluorides, demonstrating excellent functional group tolerance. rsc.orgnih.gov A prominent strategy involves a one-pot sequence starting from aryl bromides or iodides. nih.gov In this process, the aryl halide undergoes a palladium-catalyzed sulfonylation using DABSO as the SO₂ source to generate an intermediate aryl sulfinate. rsc.orgnih.gov This sulfinate is then treated in situ with an electrophilic fluorinating agent, most commonly N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. rsc.orgscispace.com Catalyst systems such as PdCl₂(AmPhos)₂ are effective for this transformation. mdpi.comnih.gov

This methodology is particularly advantageous as it allows for the late-stage functionalization of complex molecules and can be applied to substrates that already contain the methyl benzoate (B1203000) moiety, such as methyl 4-bromobenzoate (B14158574). nih.gov The reaction has been successfully applied to precursors of active pharmaceutical ingredients and peptide-derived molecules. rsc.orgnih.gov More recently, palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts, using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source and NFSI as the fluorine source, has also been established as an efficient route. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides

| Precursor | SO₂ Source | Fluorine Source | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Aryl Bromide/Iodide | DABSO | NFSI | PdCl₂(AmPhos)₂ | rsc.orgnih.gov |

| Aryl Thianthrenium Salt | Na₂S₂O₄ | NFSI | Palladium-based catalyst | rsc.org |

Esterification and Functional Group Interconversion Pathways for the Benzoate Component

The methyl benzoate portion of the target molecule can be introduced through two primary pathways: esterification of a pre-formed acid or by performing the fluorosulfonylation on a substrate already containing the ester.

The most direct route is the esterification of 4-(fluorosulfonyl)benzoic acid. sigmaaldrich.comnih.gov This can be achieved using standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). This reaction is a fundamental transformation in organic chemistry. researchgate.net

Alternatively, functional group interconversion pathways involve starting with a molecule that already possesses the methyl benzoate structure. For example, the palladium-catalyzed methods described in section 2.1.2 are ideally suited for this approach, using methyl 4-bromobenzoate as the starting material. nih.gov Similarly, the diazonium-based routes can begin with methyl 4-aminobenzoate. This strategy avoids the need to handle or synthesize 4-(fluorosulfonyl)benzoic acid and benefits from the high functional group tolerance of modern cross-coupling reactions.

Advancements in Sustainable and Scalable Synthesis of Related Fluorosulfonyl Building Blocks

The growing importance of fluorosulfonyl-containing molecules, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, has spurred the development of more sustainable and scalable synthetic methods. thieme-connect.comrsc.org A key focus is the use of safer and more environmentally friendly reagents. For instance, sodium dithionite (Na₂S₂O₄) is emerging as a "green" and inexpensive sulfur dioxide surrogate, replacing sources like SO₂ gas or DABSO in some procedures. rsc.orgacs.org

Emphasis is also placed on process efficiency. The development of one-pot, multi-reaction sequences, such as the palladium-catalyzed conversion of aryl halides directly to aryl sulfonyl fluorides, minimizes waste by reducing the need for intermediate purification steps. rsc.orgrsc.orgnih.gov Many of these modern protocols have demonstrated good scalability, with successful gram-scale syntheses reported for both the palladium-catalyzed and diazonium-based methods, highlighting their practical utility. rsc.org The ongoing exploration of novel synthetic avenues, including those involving fluorosulfonyl radicals, promises to further expand the toolkit for creating these valuable building blocks efficiently and sustainably. rsc.org

Mechanistic Investigations of Reactivity Profiles of Methyl 4 Fluorosulfonyl Benzoate

Electrophilic Reactivity of the Aryl Fluorosulfonyl Moiety

The sulfur(VI) center of the fluorosulfonyl group is highly electrophilic, making it a target for a variety of nucleophiles. This reactivity is central to its applications in chemical biology and synthesis, where the sulfonyl fluoride (B91410) group acts as a reactive handle or "warhead" for covalent modification. acs.orgnih.gov The stability and reactivity of the S(VI)-F bond can be modulated by the electronic properties of the aryl ring. acs.org

The reaction of the aryl fluorosulfonyl group with nucleophiles typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. While sulfonyl fluorides are known to react with multiple nucleophilic amino acid residues including tyrosine, lysine (B10760008), histidine, and serine, their reactivity with cysteine results in unstable adducts. acs.orgnih.govenamine.net

The generally accepted mechanism involves the nucleophilic attack on the electrophilic sulfur atom, forming a transient, high-energy pentacoordinate intermediate or transition state. This is followed by the expulsion of the fluoride ion, which is a good leaving group. This process is analogous to the well-studied nucleophilic acyl substitution at a carbonyl carbon. The reactivity can be predictably adjusted by altering the electronic properties of the aryl ring system. acs.org For instance, electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the sulfur center, increasing its reactivity towards nucleophiles.

A study of S(VI)-F containing warheads found that sulfonyl fluorides (SFs) form stable covalent adducts with nucleophiles like N-acetyltyrosine and N-acetyllysine. acs.org This highlights the utility of the sulfonyl fluoride moiety for targeted covalent modification in biological systems. acs.orgnih.gov

| Nucleophile Type | Mechanism | Adduct Stability | Key Findings |

|---|---|---|---|

| Amino Acid Residues (Lys, Tyr, His, Ser) | Nucleophilic attack at S(VI) center followed by fluoride displacement. acs.orgnih.gov | Generally stable covalent adducts are formed. acs.orgenamine.net | Reactivity can be tuned by aryl ring electronics; a key functionality for covalent probes. acs.org |

| Cysteine Residues | Rapid reaction at the S(VI) center. acs.org | The resulting adduct is inherently unstable. acs.org | Considered unsuitable for achieving sustained covalent inhibition of cysteine. acs.org |

| Fluoride Ion (in deoxyfluorination) | Nucleophilic attack on an aryl fluorosulfate (B1228806) intermediate. nih.gov | Not applicable (forms a new C-F bond). | Can proceed via a concerted transition state rather than a discrete intermediate. nih.gov |

The kinetics of fluorosulfonyl transfer reactions are crucial for understanding the efficiency of covalent modification. Studies have focused on deconvoluting the contributions of reversible binding (KI) and the covalent reaction rate (kinact). acs.org These parameters are essential for designing targeted covalent inhibitors, where an initial non-covalent binding event precedes the irreversible covalent bond formation.

Chemical Reactivity of the Methyl Benzoate (B1203000) Ester Group

The methyl benzoate portion of the molecule undergoes reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. These reactions involve nucleophilic attack at the electrophilic carbonyl carbon.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base. quora.comblogspot.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction follows the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, the methanol (B129727) moiety is eliminated as a neutral molecule, and deprotonation of the resulting carbonyl yields the final benzoic acid product. quora.comlibretexts.org

| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Catalyzed Hydrolysis (BAC2) |

|---|---|---|

| Initial Step | Protonation of the carbonyl oxygen. libretexts.org | Nucleophilic attack by hydroxide (B78521) on the carbonyl carbon. libretexts.org |

| Nucleophile | Water (a weak nucleophile). libretexts.org | Hydroxide ion (a strong nucleophile). libretexts.org |

| Intermediate | Tetrahedral intermediate. libretexts.org | Tetrahedral intermediate. libretexts.org |

| Leaving Group | Methanol (neutral molecule). quora.comlibretexts.org | Methoxide ion (anion). libretexts.org |

| Reversibility | The reaction is reversible and reaches equilibrium. blogspot.com | Effectively irreversible due to the final deprotonation step. libretexts.org |

Transesterification is a process where the ester group of Methyl 4-(fluorosulfonyl)benzoate can be exchanged by reacting with a different alcohol, typically in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis. libretexts.org Under acidic conditions, the carbonyl is protonated, followed by nucleophilic attack from the new alcohol. A tetrahedral intermediate is formed, and after proton transfers, the original methanol group is eliminated, yielding the new ester. libretexts.org This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products (e.g., methanol) as it forms.

Theoretical and Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of complex molecules. nih.govacs.org Such simulations provide a detailed picture of the potential energy surface, allowing for the identification of intermediates and the characterization of transition state structures. chemrxiv.org

For the aryl fluorosulfonyl moiety, computational studies can model the nucleophilic attack at the sulfur center, calculating activation energy barriers and reaction energies. This helps in understanding the factors that control reactivity and selectivity. acs.org For instance, ab initio calculations on the related reaction of aryl fluorosulfonates with a fluoride nucleophile suggested that the carbon-fluorine bond formation proceeds through a concerted transition state rather than a discrete Meisenheimer intermediate. nih.gov

In the case of ester hydrolysis, theoretical models can corroborate the proposed AAC2 and BAC2 mechanisms. By calculating the energies of the tetrahedral intermediates and the transition states leading to their formation and collapse, computational studies can explain the observed kinetics and the influence of substituents on the reaction rate. researchgate.net These theoretical approaches are crucial for rationalizing experimental findings and for predicting the reactivity of novel compounds without the need for extensive empirical screening. chemrxiv.org

| Computational Method | Application | Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Studying reaction mechanisms of S(VI)-F electrophiles and ester decomposition. acs.orgresearchgate.net | Calculation of activation energies, reaction energies, and electron distribution. Helps rationalize substituent effects. acs.org |

| Ab Initio Calculations | Investigating transition states in nucleophilic substitution reactions. nih.gov | Determination of whether a mechanism is stepwise (with intermediates) or concerted (single transition state). nih.gov |

| Global Optimization / Neural Networks | Exploring potential energy surfaces to discover reaction pathways. chemrxiv.org | Identification of low-energy intermediates and prediction of transition state structures connecting reactants and products. chemrxiv.org |

Applications of Methyl 4 Fluorosulfonyl Benzoate in Advanced Organic Synthesis

Utilization as a Versatile Electrophilic Partner in Cross-Coupling Reactions

The fluorosulfonyl group of Methyl 4-(fluorosulfonyl)benzoate serves as an excellent leaving group, analogous to triflates and tosylates, making it a highly effective electrophile in a range of cross-coupling reactions. This reactivity has been harnessed for the formation of both carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecular architectures.

Palladium- and Nickel-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium and nickel catalysts have been instrumental in activating the C-O bond of aryl fluorosulfonates for carbon-carbon bond formation. acs.org While direct studies on this compound are not extensively detailed in readily available literature, the reactivity of the closely related aryl fluorosulfonates provides a strong basis for its utility in these transformations. These reactions are workhorses in organic synthesis, enabling the construction of biaryl and substituted aromatic frameworks that are prevalent in pharmaceuticals and materials science. acs.org

Commonly employed palladium- and nickel-catalyzed cross-coupling reactions where this compound can act as an electrophile include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or pseudohalide. The use of aryl fluorosulfonates in Suzuki-Miyaura couplings has been well-documented, demonstrating good to excellent yields in the synthesis of biaryls. acs.org These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. nih.gov Aryl fluorosulfonates have been shown to be viable substrates in Heck-type reactions. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The application of aryl fluorosulfonates in Sonogashira couplings has also been reported, expanding the toolkit for the synthesis of acetylenic compounds. acs.orgnih.gov

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide or triflate. Nickel-catalyzed cross-coupling of aryl fluorides with organozinc reagents has been shown to be effective, suggesting the potential for similar reactivity with aryl fluorosulfonates like this compound. enamine.netnih.gov

Table 1: Examples of Palladium- and Nickel-Catalyzed Carbon-Carbon Bond Forming Reactions with Aryl Fluorosulfonates

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / Et₃N | Arylboronic acids | Biaryls | acs.org |

| Heck | Pd(OAc)₂ | Alkenes | Substituted Alkenes | acs.org |

| Sonogashira | Pd catalyst | Terminal Alkynes | Arylalkynes | acs.orgnih.gov |

| Negishi | Ni(PCy₃)₂Cl₂ | Organozinc reagents | Alkylated/Arylated Arenes | enamine.net |

This table presents generalized examples for aryl fluorosulfonates, as specific data for this compound is not extensively available in the cited literature.

Carbon-Heteroatom Coupling Strategies (e.g., Amination, Esterification)

The electrophilic nature of this compound also facilitates the formation of carbon-heteroatom bonds, which are crucial linkages in many biologically active molecules and functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the synthesis of C-N bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orguni.lu Aryl fluorosulfonates have been successfully employed as electrophiles in Buchwald-Hartwig aminations, reacting with a variety of primary and secondary amines to afford the corresponding aryl amines in good yields. acs.orgnih.govresearchgate.netorganic-chemistry.org The reactions often exhibit high functional group tolerance, accommodating esters, amides, and other sensitive moieties. nih.gov

Esterification and Etherification: Palladium-catalyzed methodologies have been developed for the carbonylation of aryl fluorosulfates with aryl formates to produce esters. mdpi.comnih.gov Additionally, palladium-catalyzed C-O cross-coupling of aryl bromides with fluorinated alcohols has been reported, suggesting the potential for similar etherification reactions with aryl fluorosulfonates. nih.govnagoya-u.ac.jp

Table 2: Examples of Carbon-Heteroatom Coupling Reactions with Aryl Fluorosulfonates

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference |

| Buchwald-Hartwig Amination | CpPd(cinnamyl) / Xantphos | Primary and Secondary Amines | Aryl Amines | acs.orgnih.gov |

| Esterification (Carbonylation) | Pd catalyst / Phosphine ligand | Aryl Formates | Aryl Esters | mdpi.comnih.gov |

This table presents generalized examples for aryl fluorosulfonates, as specific data for this compound is not extensively available in the cited literature.

Role in Complex Molecule Construction and Late-Stage Functionalization

The reliable reactivity of the fluorosulfonyl group makes this compound a valuable tool in the synthesis of complex molecules. A particularly impactful application is in late-stage functionalization (LSF). LSF is a strategy that introduces chemical modifications at a late stage in a synthetic sequence, allowing for the rapid diversification of complex scaffolds, such as drug candidates, to explore structure-activity relationships (SAR) and improve molecular properties. rsc.orgresearchgate.net

The ability of the fluorosulfonyl group to participate in a variety of reliable cross-coupling reactions makes it an ideal handle for LSF. A complex molecule containing a phenolic hydroxyl group can be converted to the corresponding fluorosulfonate, which can then be subjected to various palladium- or nickel-catalyzed coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This approach has been utilized in the modification of bioactive molecules. researchgate.net

Development of Novel Reagents and Catalytic Systems Based on Fluorosulfonyl Chemistry

The unique reactivity of the sulfur(VI)-fluoride bond has led to the development of a new class of "click chemistry" reactions known as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.govenamine.netrsc.org SuFEx reactions are characterized by their high efficiency, broad scope, and formation of stable, inert linkages.

This compound can serve as a precursor for the development of novel reagents for SuFEx chemistry. The fluorosulfonyl group can act as a "hub" for connecting different molecular fragments. While specific examples detailing the direct use of this compound to create new SuFEx reagents are not prominent in the searched literature, the broader class of sulfonyl fluorides are central to this field. These reagents are used to create libraries of compounds for drug discovery and materials science applications. enamine.net The development of accelerated SuFEx click chemistry (ASCC) has further enhanced the utility of this methodology, allowing for rapid and efficient coupling of alcohols with SuFExable hubs. nih.govrsc.org

Contributions to Chemical Biology and Bioconjugation Methodologies

Covalent Modification of Biomolecules via Sulfonyl Fluoride (B91410) Chemistry

The cornerstone of Methyl 4-(fluorosulfonyl)benzoate's application in chemical biology is its ability to covalently modify biomolecules. The sulfonyl fluoride group is an electrophile that can react with a range of nucleophilic amino acid side chains, including those of tyrosine, serine, threonine, lysine (B10760008), cysteine, and histidine. cshl.edubioglyco.com This broad reactivity, coupled with a surprising stability in aqueous environments, makes sulfonyl fluorides like this compound privileged reagents for bioconjugation. cshl.edu

A key application of sulfonyl fluoride chemistry is the site-selective labeling of proteins. By incorporating the sulfonyl fluoride group into molecules that have an affinity for a specific protein, researchers can achieve targeted covalent modification. This allows for the introduction of reporter tags, such as fluorescent dyes or affinity labels, at or near the binding site of interest. rsc.org

For instance, derivatives of this compound have been instrumental in this area. One notable example is the synthesis of N-succinimidyl 4-¹⁸Fbenzoate, a radiolabeling agent for proteins. nih.govnih.gov This reagent allows for the high-yield labeling of proteins, including sensitive ones like erythropoietin, for applications in positron emission tomography (PET) imaging. nih.gov The ability to introduce a radioactive isotope provides a powerful method for tracking the distribution and localization of proteins in vivo.

Another significant derivative is 5'-(4-fluorosulfonyl)benzoyl)adenosine (FSBA), an ATP analog. bioglyco.com FSBA, synthesized from precursors related to this compound, is used to covalently modify nucleotide-binding sites in proteins. This has been crucial for identifying and characterizing ATP- and GTP-binding proteins, which play vital roles in cellular signaling and metabolism. nih.gov

| Derivative of this compound | Application | Targeted Residues | Key Findings | Reference |

|---|---|---|---|---|

| N-succinimidyl 4-¹⁸Fbenzoate | Radiolabeling of proteins for PET imaging | Primarily lysine residues (via the succinimidyl ester) | Enables high-yield labeling of sensitive proteins without causing aggregation. | nih.govnih.gov |

| 5'-(4-fluorosulfonyl)benzoyl)adenosine (FSBA) | Affinity labeling of nucleotide-binding proteins | Tyrosine, lysine, and other nucleophilic residues in the binding pocket | Successfully identified multiple ATP-binding proteins, including chaperones, kinases, and ATP synthase. | bioglyco.comnih.gov |

The application of sulfonyl fluoride chemistry extends beyond proteins to other essential biomolecules like nucleic acids and carbohydrates. While direct functionalization of these molecules with this compound itself is not as commonly reported, the principles of sulfonyl fluoride reactivity are being explored for their modification.

The introduction of functional groups into nucleic acids is crucial for developing therapeutic and diagnostic tools. Methodologies for the post-synthetic functionalization of oligonucleotides are continually being developed, and the reactivity of sulfonyl fluorides presents a potential avenue for creating stable, modified nucleic acids. nih.gov

In carbohydrate chemistry, the direct and selective functionalization of native sugars without the need for extensive protecting group strategies is a significant challenge. bohrium.com Recent advances have shown that radical-based approaches can achieve site- and stereoselective glycosylation. bohrium.com While not directly employing this compound, these innovative methods highlight the ongoing efforts to develop new chemical tools for modifying complex carbohydrates, a field where sulfonyl fluoride chemistry could find future applications.

Design and Implementation of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. jk-sci.com These probes, known as activity-based probes (ABPs), typically consist of a reactive group (the "warhead"), a recognition element, and a reporter tag. nih.gov The sulfonyl fluoride moiety is an excellent warhead for ABPs due to its ability to covalently and irreversibly react with the active sites of a broad range of enzymes. bioglyco.com

Derivatives of this compound can be designed as ABPs to target specific enzyme classes. The benzoyl portion of the molecule can be modified to create a recognition element that directs the probe to the active site of the enzyme of interest. Upon binding, the sulfonyl fluoride group reacts with a nucleophilic residue in the active site, leading to covalent labeling. This process is activity-dependent, meaning the probe only labels active enzymes. nih.gov This feature of ABPP allows for the specific profiling of enzyme activity rather than just protein abundance.

Integration into Bioorthogonal Ligation Systems, including Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. "Click chemistry" is a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. One of the most significant recent additions to the click chemistry toolbox is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

SuFEx chemistry, introduced by K. Barry Sharpless and coworkers, utilizes the remarkable reactivity of sulfonyl fluorides and related compounds. The S-F bond in compounds like this compound is exceptionally stable yet can be controllably activated to react with a variety of nucleophiles, forming robust S-O or S-N linkages. This reactivity is highly selective and efficient, making it ideal for click chemistry applications. cshl.edu

The integration of this compound and other sulfonyl fluorides into SuFEx provides a powerful platform for modular synthesis and bioconjugation. This "connective chemistry" allows for the rapid and reliable assembly of complex molecules from smaller building blocks. In the context of drug discovery, SuFEx has been used for the late-stage functionalization of drug candidates, a process that can significantly accelerate the discovery of new therapeutics with improved properties. The ability to perform these reactions in situ and in high-throughput formats further enhances the utility of SuFEx in modern drug discovery platforms.

| Key Feature of SuFEx | Description | Relevance of this compound | Reference |

|---|---|---|---|

| High Stability and Reactivity | The S-F bond is stable under many conditions but can be activated for reaction with nucleophiles. | The sulfonyl fluoride group provides the reactive handle for SuFEx reactions. | |

| Modular "Click" Reaction | Allows for the rapid and efficient connection of molecular building blocks. | Serves as a building block that can be incorporated into larger, more complex structures. | |

| Bioorthogonal Ligation | The reaction can proceed in biological systems without interfering with native processes. | Enables the use of SuFEx for bioconjugation and labeling of biomolecules in their native environment. | |

| Late-Stage Functionalization | Facilitates the modification of complex molecules, such as drug candidates, at a late stage in the synthesis. | Can be used to introduce the sulfonyl fluoride moiety for subsequent SuFEx reactions on complex scaffolds. |

Analytical and Spectroscopic Techniques for Mechanistic and Application Studies of Methyl 4 Fluorosulfonyl Benzoate

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic methods are fundamental for identifying transient intermediates and final products in reactions involving methyl 4-(fluorosulfonyl)benzoate, offering a window into the step-by-step progression of chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Tracing (e.g., ¹H, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for tracking reactions involving this compound in solution. Proton (¹H) and Fluorine-19 (¹⁹F) NMR are particularly powerful in this context.

¹H NMR spectroscopy allows for the observation of protons in the molecule. For this compound, this includes the methyl ester protons and the protons on the aromatic ring. wisc.edu Chemical shift changes in the aromatic region can signal the covalent modification of a target molecule, reflecting the altered electronic environment of the benzoate (B1203000) ring.

¹⁹F NMR provides a direct method for monitoring the fate of the fluorosulfonyl group. The fluorine atom in the starting material exhibits a characteristic resonance. Upon reaction with a nucleophile, such as an amino or hydroxyl group on a protein, the sulfonyl fluoride (B91410) is converted to a sulfonamide or sulfonate ester, respectively. This transformation leads to the disappearance of the initial ¹⁹F signal and potentially the appearance of a new signal corresponding to the fluoride ion released during the reaction. This clear spectral change allows for straightforward reaction monitoring.

Table 1: Representative NMR Data for this compound

| Nucleus | Exemplary Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.2 | Doublet | Aromatic (ortho to -SO₂F) |

| ¹H | ~8.0 | Doublet | Aromatic (ortho to -COOCH₃) |

| ¹H | ~3.9 | Singlet | Methyl (-OCH₃) |

| ¹⁹F | Varies based on environment | Singlet | Fluorosulfonyl (-SO₂F) |

| Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental parameters. |

Mass Spectrometric Approaches to Reaction Pathway Elucidation

Mass spectrometry (MS) is an essential tool for determining the molecular weights of reactants, intermediates, and products, thereby confirming reaction outcomes. nih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition of newly formed molecules.

When this compound reacts with a biomolecule, such as a protein, the mass of the resulting adduct can be precisely measured. This allows for confirmation of the covalent modification and can even help to identify the number of modifications per protein molecule. Tandem mass spectrometry (MS/MS) can be employed to fragment the modified protein, enabling the identification of the specific amino acid residue(s) that have reacted with the sulfonyl fluoride group. This level of detail is crucial for understanding the compound's mode of action. nih.gov

Chromatographic Methods for Reaction Monitoring and Product Isolation in Research

Chromatography is indispensable for separating the components of a reaction mixture, which is necessary for both monitoring the reaction progress and for purifying the desired products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for these purposes. researchgate.netresearchgate.net By injecting aliquots of a reaction mixture onto an HPLC column at various time points, the consumption of this compound and the formation of products can be quantified. researchgate.net This is valuable for kinetic studies and for optimizing reaction conditions.

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale, allowing for the isolation of pure products from the reaction mixture. This is often a necessary step before further characterization or use in subsequent experiments.

Table 2: Chromatographic Techniques in the Study of this compound Reactions

| Technique | Typical Stationary Phase | Common Mobile Phase | Primary Application |

| Analytical RP-HPLC | C18 | Acetonitrile/Water Gradient | Reaction monitoring, purity assessment |

| Preparative RP-HPLC | C18 | Acetonitrile/Water Gradient | Isolation and purification of products |

| Gas Chromatography (GC) | Rxi-1ms | Helium (carrier gas) | Analysis of volatile derivatives or related small molecules |

X-ray Crystallography for Structural Insights of Derived Covalent Adducts

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information about molecules in their crystalline state. While not used to study this compound directly in most applications, it is a powerful method for examining the structure of its covalent adducts with macromolecules, such as proteins.

By obtaining a crystal of a protein that has been covalently modified by this compound, researchers can determine the precise atomic coordinates of the modified protein. This reveals the exact site of modification and the orientation of the benzoate moiety within the protein's binding pocket. Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent, or more selective chemical probes or therapeutic agents. researchgate.net

Theoretical and Computational Investigations of Methyl 4 Fluorosulfonyl Benzoate Reactivity

Quantum Mechanical Studies on Electronic Structure and Bonding Characteristics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Methyl 4-(fluorosulfonyl)benzoate. These studies provide a foundational understanding of the molecule's inherent reactivity.

The optimized molecular structure and electronic properties can be determined using DFT methods with appropriate basis sets, such as B3LYP/6-31G(d,p). Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov For similar aromatic sulfonyl fluorides, the HOMO is typically localized on the aromatic ring, while the LUMO is distributed over the sulfonyl fluoride (B91410) group, indicating the electrophilic nature of the sulfur atom.

The molecular electrostatic potential (MEP) surface is another powerful tool derived from quantum mechanical calculations. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netnih.gov For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the sulfonyl and ester groups, making them susceptible to electrophilic attack. Conversely, a strong positive potential would be anticipated around the sulfur atom of the fluorosulfonyl group, highlighting its susceptibility to nucleophilic attack, which is the cornerstone of SuFEx chemistry. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H7FO4S | nih.gov |

| Molecular Weight | 218.20 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Topological Polar Surface Area | 68.8 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Complexity | 298 | nih.gov |

Molecular Dynamics Simulations to Understand Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide invaluable insights into its interactions with biological targets, such as proteins. rjraap.comnih.gov Although specific MD studies on this compound are not widely published, the methodology is well-established for similar sulfonyl fluoride inhibitors. rjraap.comacs.org

MD simulations can be employed to model the binding of this compound to the active site of an enzyme. researchgate.net By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

For instance, MD simulations could be used to study the covalent modification of a specific amino acid residue (e.g., lysine (B10760008), tyrosine) in a target protein by this compound. The simulation could reveal the conformational changes that occur upon binding and the subsequent covalent bond formation, providing a detailed picture of the inhibition process at the atomic level. rsc.org

Predictive Modeling of Reactivity, Selectivity, and Reaction Kinetics

Predictive modeling, often employing a combination of quantum mechanical calculations and kinetic analysis, is a key tool for understanding and forecasting the reactivity, selectivity, and reaction kinetics of this compound in SuFEx and other reactions.

The development of machine learning models, trained on experimental data from 19F NMR spectroscopy and literature, has shown promise in predicting the success of SuFEx reactions between various primary amines and sulfamoyl fluorides. digitellinc.com Such models utilize descriptors derived from DFT calculations and cheminformatics to classify the reactivity of sulfonyl fluorides and predict reaction outcomes. digitellinc.com This approach could be extended to this compound to predict its reactivity with a wide range of nucleophiles.

Kinetic models can also be developed to predict the rates of reactions involving this compound. For example, a kinetic model for the proximity-enabled SuFEx reaction in a protein context has been established, which follows a two-step mechanism of noncovalent binding followed by covalent bond formation. rsc.org The rate of this reaction is dependent on the protein binding affinity and the chemical reactivity of the functional group. rsc.orgresearchgate.net Such models are invaluable for designing covalent protein drugs and for understanding protein-protein interactions. rsc.org

Furthermore, computational kinetic models can be used to predict the degradation of compounds under specific conditions. nih.gov While not directly applied to this compound, similar models could be developed to predict its stability and degradation pathways in various environments, which is important for its practical applications.

Future Directions and Emerging Research Frontiers for Methyl 4 Fluorosulfonyl Benzoate

Integration with High-Throughput Screening and Automated Synthetic Platforms

The integration of Methyl 4-(fluorosulfonyl)benzoate into high-throughput screening (HTS) and automated synthesis workflows represents a significant frontier in chemical research, particularly in drug discovery. The properties of the SuFEx reaction, for which this compound is a prime building block, are exceptionally well-suited for automation. sigmaaldrich.comsigmaaldrich.com These reactions are typically high-yielding, tolerant of a wide range of functional groups, and can often be performed in aqueous conditions, simplifying the purification process. sigmaaldrich.comenamine.net

Automated platforms, which can perform numerous reactions in parallel using robotic systems, benefit from the modularity offered by SuFEx chemistry. jk-sci.comsigmaaldrich.com this compound can act as a central "hub" molecule. By reacting it with diverse libraries of nucleophiles (such as phenols or amines) in microtiter plates, vast collections of novel compounds can be generated rapidly. jk-sci.com Research has demonstrated the feasibility of converting phenolic compounds to their corresponding arylfluorosulfates in 96-well plates, with the resulting products screened for biological activity directly in situ. nih.gov This approach dramatically accelerates the hit-to-lead optimization phase in drug discovery. nih.gov The development of pre-filled reagent cartridges and automated purification systems further streamlines this process, minimizing human error and increasing reproducibility. sigmaaldrich.com

The table below outlines the key advantages that make this compound a valuable component for these advanced platforms.

| Feature | Advantage for HTS & Automated Synthesis | Scientific Rationale |

| Modular Reactivity | Enables the rapid generation of large, diverse chemical libraries from a single core scaffold. | The fluorosulfonyl group reliably reacts with a wide array of nucleophilic partners. cshl.edu |

| Click Chemistry Attributes | Reactions are generally fast, high-yielding, and produce minimal byproducts, simplifying purification. sigmaaldrich.comcshl.edu | SuFEx reactions are characterized by their efficiency and selectivity, meeting the criteria for click chemistry. jk-sci.com |

| High Stability | The compound is stable under various conditions, allowing for easy storage and handling in automated systems. | The S(VI)-F bond is thermodynamically stable and resistant to reduction, yet reactive under specific conditions. sigmaaldrich.com |

| Compatibility | Tolerates a wide range of functional groups and is often compatible with aqueous environments. | This robustness allows for its use with complex biological molecules and simplifies reaction setups. sigmaaldrich.comenamine.net |

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

While the primary reactivity of this compound is centered on the SuFEx reaction, significant opportunities exist to explore novel reactivity patterns. The fluorosulfonyl moiety is a potent electrophile, capable of forming strong covalent bonds with nucleophilic residues in proteins, a mechanism that is highly valuable for designing irreversible inhibitors. enamine.net Future research will likely focus on expanding the scope of known transformations and discovering new ones.

The established reactivity involves the exchange of the fluoride (B91410) atom with oxygen, nitrogen, and some carbon nucleophiles. cshl.edu An emerging frontier is the systematic exploration of less common nucleophiles and the development of new catalytic systems to modulate the reactivity and selectivity of the S-F bond. This could involve using transition metal catalysts or photoredox catalysis to access previously inaccessible transformation pathways.

A particularly promising area is the application of this reactivity in the targeted covalent inhibition of proteins. wuxiapptec.com By strategically positioning the fluorosulfonyl group on a ligand scaffold that binds to a specific protein, the group can react with a nearby nucleophilic amino acid (like serine, threonine, or lysine), forming a permanent covalent bond. enamine.net This can lead to enhanced potency and a prolonged duration of action. wuxiapptec.com The discovery of new protein targets for this "electrophile-first" approach remains a key objective.

The table below contrasts known reaction partners with potential areas for future exploration.

| Known Reactivity | Potential Future Exploration | |

| Nucleophiles | Phenols, Amines, Thiols, Aryl Silyl Ethers. cshl.edu | Organometallic reagents, less-activated carbon nucleophiles, specific amino acid side chains in situ. |

| Reaction Type | Nucleophilic Substitution (SuFEx). cshl.edu | Catalytic cross-coupling reactions, radical-mediated transformations, multicomponent reactions. |

| Application | Library synthesis for screening, linker chemistry. jk-sci.comsigmaaldrich.com | Development of highly selective covalent inhibitors, synthesis of complex macrocycles, dynamic covalent chemistry. |

Potential for Interdisciplinary Applications in Materials Science and Advanced Catalysis

The robust and reliable nature of the linkages formed via SuFEx chemistry makes this compound a highly attractive building block for materials science. sigmaaldrich.com The resulting sulfonate and sulfonamide connections are exceptionally stable, suggesting their utility in creating advanced polymers and functional materials.

In materials science, this compound could function as a monomer or a cross-linking agent. Polymerization with di- or poly-functional nucleophiles (like bisphenols or diamines) could yield high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The ability to precisely control the "connection" chemistry allows for the rational design of materials with tailored characteristics. For example, incorporating this moiety into polymer backbones could create materials with a high refractive index or specific gas permeability properties.

In the realm of advanced catalysis, this compound offers potential in the synthesis of complex ligands or catalyst frameworks. The fluorosulfonyl group can be used to covalently anchor catalytic species to a support or to construct intricate ligand architectures around a metal center. For instance, it could be used to build novel metal-organic frameworks (MOFs), where the sulfonyl-based linker provides a stable and geometrically well-defined connection point. Furthermore, solid acid catalysts, such as those based on zirconium, have been studied for the synthesis of methyl benzoates, indicating a broader role for related compounds in catalytic processes. mdpi.com

The table below summarizes potential interdisciplinary applications for this versatile compound.

| Field | Potential Application | Rationale |

| Materials Science | Synthesis of high-performance polymers (e.g., polysulfonates, polyamides). | The S-O and S-N bonds formed via SuFEx are highly stable, imparting desirable thermal and chemical properties to the material. sigmaaldrich.com |

| Development of functional thin films and coatings. | The compound can be used to modify surfaces, introducing specific functionalities or improving adhesion. | |

| Advanced Catalysis | Creation of novel ligands for metal catalysts. | The fluorosulfonyl group serves as a reactive handle to build complex, sterically-defined ligand environments. |

| Construction of covalent organic frameworks (COFs) or modification of MOFs. | The strong covalent bonds formed can lead to robust, porous materials with applications in gas storage, separation, and heterogeneous catalysis. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-(fluorosulfonyl)benzoate, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves introducing the fluorosulfonyl group via sulfonation followed by fluorination. For example, sulfonic acid derivatives can be reacted with fluorine sources (e.g., DAST or XeF₂) under anhydrous conditions. Reaction parameters such as temperature (0–40°C), solvent (e.g., dichloromethane or acetonitrile), and stoichiometry of fluorinating agents significantly affect yield and purity. Purification via flash column chromatography (silica gel, gradients of ethyl acetate/hexane) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm). ¹⁹F NMR detects the fluorosulfonyl group (δ ~50–70 ppm, depending on electronic environment).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for research). Spectral data should align with computational predictions (e.g., ChemDraw) and literature analogs .

Advanced Research Questions

Q. How does the fluorosulfonyl group modulate reactivity in nucleophilic aromatic substitution compared to chlorosulfonyl or sulfonamide analogs?

- Methodology : Kinetic studies under standardized conditions (e.g., DMF, 25°C) with nucleophiles (e.g., amines, thiols) reveal relative reactivity. Fluorosulfonyl groups exhibit higher electrophilicity than chlorosulfonyl due to fluorine’s electron-withdrawing effect, accelerating substitution rates. Computational studies (DFT) can map transition states and charge distribution differences .

Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Methodology :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., electron-withdrawing/-donating groups) to probe electronic effects.

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates.

- Molecular Docking : Simulate binding interactions (e.g., AutoDock Vina) to identify key residues and validate SAR trends. Cross-validate with mutagenesis studies .

Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?

- Methodology :

- Standardized Protocols : Replicate assays with controlled variables (e.g., cell lines, incubation time, compound purity ≥97%).

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding factors.

- Orthogonal Assays : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies optimize the stability of this compound in aqueous media for biological studies?

- Methodology :

- pH Control : Use buffered solutions (pH 7.4) to minimize hydrolysis.

- Co-Solvents : Employ DMSO or cyclodextrins to enhance solubility while reducing degradation.

- Stability Monitoring : Track decomposition via HPLC at regular intervals (0, 6, 24 hrs) under physiological conditions .

Comparative and Mechanistic Studies

Q. How do electronic effects of the fluorosulfonyl group influence spectroscopic properties compared to non-fluorinated sulfonyl derivatives?

- Methodology : Compare UV-Vis spectra (λmax shifts) and ¹⁹F NMR chemical shifts of this compound with analogs (e.g., methyl 4-(chlorosulfonyl)benzoate). Correlate with Hammett substituent constants (σₚ values) to quantify electronic contributions .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under acidic vs. basic conditions?

- Methodology : Monitor hydrolysis via ¹H NMR or conductometric titration. Acidic conditions typically protonate the sulfonyl oxygen, accelerating ester hydrolysis, while basic conditions promote nucleophilic attack on the sulfonyl group. Isotope labeling (¹⁸O) can trace reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.